An In-depth Technical Guide to the Chemical Properties of Benzo[b]perylene
An In-depth Technical Guide to the Chemical Properties of Benzo[b]perylene
Executive Summary & Critical Isomer Disambiguation
This technical guide provides a comprehensive overview of the chemical properties of Benzo[b]perylene (CAS No. 197-70-6), a hexacyclic polycyclic aromatic hydrocarbon (PAH). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this molecule's structure, properties, and reactivity.
A critical point of clarification is the distinction between Benzo[b]perylene (C₂₄H₁₄) and its more frequently studied, smaller isomer, Benzo[ghi]perylene (C₂₂H₁₂, CAS No. 191-24-2) . Due to the similarity in their names, literature and database searches are often conflated. This guide will focus exclusively on the C₂₄H₁₄ isomer, Benzo[b]perylene. It is important to note that while Benzo[ghi]perylene is well-characterized experimentally, specific experimental data for Benzo[b]perylene is sparse. Therefore, this guide synthesizes available computed data with foundational principles of aromatic chemistry to provide a robust predictive and practical framework for researchers.
Molecular Structure and Computational Analysis
Benzo[b]perylene is a planar, ortho-fused polycyclic aromatic hydrocarbon. Its structure consists of a perylene core fused with a benzene ring. This extensive π-conjugated system is responsible for its characteristic chemical and photophysical properties.
Caption: 2D Molecular Structure of Benzo[b]perylene (C₂₄H₁₄).
Computed Physicochemical Properties
Due to a lack of extensive experimental data, the following properties are based on computational models and provide a reliable estimation for experimental design.
| Property | Value | Unit | Source / Method |
| Molecular Formula | C₂₄H₁₄ | - | - |
| Molecular Weight | 302.37 | g/mol | IUPAC |
| CAS Number | 197-70-6 | - | Chemical Abstracts Service |
| logP oct/wat | 6.890 | - | Crippen Calculated Property[1] |
| Water Solubility (log₁₀) | -9.91 | mol/L | Crippen Calculated Property[1] |
| Ionization Energy | 6.51 - 6.92 | eV | NIST (Experimental)[1] |
| Enthalpy of Fusion (ΔfusH°) | 38.47 | kJ/mol | Joback Calculated Property[1] |
| Boiling Point (Tboil) | 882.32 | K (609.17 °C) | Joback Calculated Property[1] |
| Melting Point (Tfus) | 606.52 | K (333.37 °C) | Joback Calculated Property[1] |
The high LogP value (6.890) indicates extreme lipophilicity and consequently, very low aqueous solubility, which is a defining characteristic of large PAHs.[1] This has significant implications for its environmental fate, bioavailability, and the choice of solvents for experimental work (e.g., toluene, dichloromethane, THF).
Spectroscopic Characterization - A Predictive Approach
While specific spectra for Benzo[b]perylene are not widely published, its spectroscopic characteristics can be predicted with high confidence based on its structure and analogy with related PAHs like perylene.
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UV-Vis Absorption: The extended π-system of Benzo[b]perylene is expected to give rise to a complex and characteristic UV-Vis absorption spectrum. It will likely exhibit strong, finely structured absorption bands (S₀ → S₂ transition, β-band) in the near-UV region and a series of less intense, well-resolved bands at longer wavelengths (S₀ → S₁ transition, p-band) extending into the visible spectrum. By analogy with perylene, which absorbs around 436 nm, the additional fused ring in Benzo[b]perylene is expected to cause a bathochromic (red) shift in these absorption maxima.[2]
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Fluorescence Spectroscopy: Benzo[b]perylene is known to be fluorescent.[3] Like many rigid, planar PAHs, it is expected to be a strong emitter with a fluorescence spectrum that is often a mirror image of its longest wavelength absorption band. The emission is anticipated in the blue-to-green region of the visible spectrum.
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NMR Spectroscopy (¹H, ¹³C): The ¹H NMR spectrum will be complex and show signals exclusively in the aromatic region (typically 7.0-9.0 ppm). The symmetry of the molecule will dictate the number of unique proton environments. The ¹³C NMR will similarly show a number of signals in the aromatic region (~120-140 ppm), corresponding to the different carbon environments in the fused ring system.
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Mass Spectrometry: The electron ionization mass spectrum (EI-MS) will be dominated by a very intense molecular ion peak (M⁺˙) at an m/z value corresponding to its molecular weight (approx. 302.11). Due to the stability of the aromatic system, fragmentation will be minimal.
Synthetic Strategies for Benzo[b]perylene
Conceptual Synthetic Workflow
A plausible synthetic route involves the [4+2] cycloaddition of a dienophile to the bay region of perylene, followed by an oxidative aromatization step.
Caption: Conceptual workflow for Benzo[b]perylene synthesis via Diels-Alder reaction.
This approach, a variant of the Clar reaction, uses an oxidant to facilitate the final aromatization step, which can be sluggish.[4] The choice of dienophile and subsequent chemical modifications would be required to yield the unsubstituted Benzo[b]perylene.
Alternative: The Scholl Reaction
The Scholl reaction is a powerful method for intramolecular oxidative C-C bond formation, widely used in the synthesis of nanographenes.[5] A suitable, non-planar precursor molecule could be subjected to Scholl conditions (e.g., FeCl₃ or AlCl₃ as a Lewis acid catalyst and oxidant) to induce the final ring closure to form the planar Benzo[b]perylene core.[5][6] However, the Scholl reaction can sometimes lead to unexpected rearrangements, requiring careful precursor design.[7]
Chemical Reactivity: An Analysis of the Core Structure
The chemical reactivity of Benzo[b]perylene is governed by its electron-rich, extended π-system. It is expected to undergo reactions typical of large PAHs, primarily electrophilic aromatic substitution and oxidation.
Electrophilic Aromatic Substitution
Benzo[b]perylene will readily react with electrophiles (e.g., nitration, halogenation, Friedel-Crafts acylation). The substitution pattern is dictated by the positions that best stabilize the positive charge in the intermediate carbocation (Wheland intermediate). While precise reactivity ratios require computational modeling or experimental validation, a qualitative analysis suggests that positions on the terminal benzene rings, which are not part of the more stable perylene core, are likely to be highly reactive.
Caption: Predicted sites of electrophilic attack on Benzo[b]perylene.
Oxidation and Reduction
The extended aromatic system makes Benzo[b]perylene susceptible to oxidation. Strong oxidizing agents can lead to the formation of quinones or ultimately degrade the molecule. Milder, selective oxidation can be used to introduce functional groups. For instance, ozonolysis is a known method to functionalize PAHs.[8]
Reduction of the aromatic system is also possible, typically requiring harsh conditions such as catalytic hydrogenation at high pressure and temperature or using dissolving metal reductions (e.g., Birch reduction). These reactions disrupt the aromaticity and are generally less controlled than electrophilic substitutions.
Experimental Protocol: Purification and Analysis of Benzo[b]perylene
This protocol outlines a general, self-validating workflow for the purification and characterization of a synthesized or extracted sample of Benzo[b]perylene, leveraging its predicted properties.
Objective: To obtain >99.5% pure Benzo[b]perylene and confirm its identity.
Materials:
-
Crude Benzo[b]perylene sample
-
Silica gel (230-400 mesh) for column chromatography
-
Solvents: Hexane (or heptane), Toluene, Dichloromethane (DCM) - all HPLC grade
-
Analytical HPLC with UV-Vis or Fluorescence detector
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Mass Spectrometer (with EI or APPI source)
-
NMR Spectrometer
-
Glassware for chromatography and recrystallization
Methodology:
-
Step 1: Initial Purification via Column Chromatography (Causality: Separation by Polarity)
-
Rationale: Benzo[b]perylene is predicted to be extremely non-polar. Column chromatography will separate it from more polar impurities (e.g., partially oxidized species, residual reagents).
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1.1. Prepare a silica gel slurry in hexane and pack a glass column.
-
1.2. Dissolve the crude sample in a minimal amount of toluene or DCM and adsorb it onto a small amount of silica gel.
-
1.3. Load the dried, adsorbed sample onto the top of the column.
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1.4. Elute the column with a non-polar mobile phase (e.g., 100% hexane). Benzo[b]perylene should elute quickly. A gradual increase in solvent polarity (e.g., adding 1-2% toluene to the hexane) may be necessary.
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1.5. Collect fractions and monitor them by TLC, looking for a single fluorescent spot under UV light.
-
1.6. Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Step 2: Final Purification via Recrystallization (Causality: Purity based on Crystal Lattice Formation)
-
Rationale: Recrystallization is an excellent final step to remove trace impurities, yielding a highly crystalline, pure product.
-
2.1. Choose a suitable solvent system. A good starting point is a toluene/hexane or DCM/methanol mixture.
-
2.2. Dissolve the product from Step 1 in a minimum amount of the hot, better solvent (e.g., toluene).
-
2.3. Slowly add the anti-solvent (e.g., hexane) until the solution becomes slightly turbid.
-
2.4. Allow the solution to cool slowly to room temperature, then to 0-4 °C to maximize crystal formation.
-
2.5. Collect the crystals by vacuum filtration, wash with cold anti-solvent, and dry under high vacuum.
-
-
Step 3: Purity and Identity Confirmation (Self-Validating System)
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Rationale: A combination of orthogonal analytical techniques provides definitive proof of purity and identity.
-
3.1. HPLC Analysis: Dissolve a small sample in THF or DCM. Analyze using a C18 column with an acetonitrile/water or THF/water mobile phase. A pure sample should show a single, sharp peak on the chromatogram.
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3.2. Mass Spectrometry: Confirm the presence of the molecular ion peak at m/z ≈ 302.11.
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3.3. NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The spectra should be clean, with sharp signals only in the aromatic region, and the integration of the ¹H spectrum should correspond to 14 protons.
-
3.4. UV-Vis/Fluorescence: Record the absorption and emission spectra. These spectra serve as a characteristic fingerprint for the pure compound for future reference.
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Applications and Safety
Applications: Given its large, planar aromatic structure, Benzo[b]perylene is a candidate for applications in materials science as an organic semiconductor. Perylene derivatives are known for their strong optical absorption, high fluorescence quantum yields, and good charge transport properties, making them valuable in the fields of:
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Organic Light-Emitting Diodes (OLEDs)
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Organic Photovoltaics (OPVs)
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Organic Field-Effect Transistors (OFETs)
Safety and Handling: While specific toxicological data for Benzo[b]perylene is limited, it must be handled with extreme care. As a large, lipophilic polycyclic aromatic hydrocarbon, it should be treated as a potential carcinogen and mutagen .
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Engineering Controls: Always handle in a certified chemical fume hood.
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Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
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Substrate Inhibition in the Diels–Alder–Clar Reaction: Improved Synthesis of Benzoperylene Derivatives by Controlled Reaction Conditions. The Journal of Organic Chemistry. [Link]
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Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. RSC Advances. [Link]
-
Scholl Reaction of Perylene-Based Polyphenylene Precursors under Different Conditions: Formation of Hexagon or Octagon? Semantic Scholar. [Link]
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Pyrene (1), perylene (2), benzo[a]pyrene (B[a]P, 3), benzo[e]pyrene... ResearchGate. [Link]
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Benzo[b]perylene. NIST WebBook. [Link]
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Benzo(b)perylene | C24H14 | CID 67455. PubChem. [Link]
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(a) UV−Vis absorption spectra of perylene (black line), nitroperylene... ResearchGate. [Link]
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Unexpected Scholl Reaction of 6,7,13,14-Tetraarylbenzo[k]tetraphene: Selective Formation of Five-Membered Rings in Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society. [Link]
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Diels–Alder Cycloaddition to the Bay Region of Perylene and Its Derivatives as an Attractive Strategy for PAH Core Expansion: Theoretical and Practical Aspects. MDPI. [Link]
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Perylene. PhotochemCAD. [Link]
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Chemical Properties of Benzo[b]perylene (CAS 197-70-6). Cheméo. [Link]
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